

# A Technical Guide to the Preclinical Pharmacology of Vonafexor

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Compound of Interest		
Compound Name:	Vonafexor	
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### Introduction

**Vonafexor** (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR) currently under clinical investigation for a range of metabolic and fibrotic diseases.[1][2] As a highly selective FXR agonist, **Vonafexor** demonstrates a distinct mechanism of action, activating a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of **Vonafexor**, summarizing key findings from in vitro and in vivo studies, detailing experimental methodologies, and visualizing the associated signaling pathways.

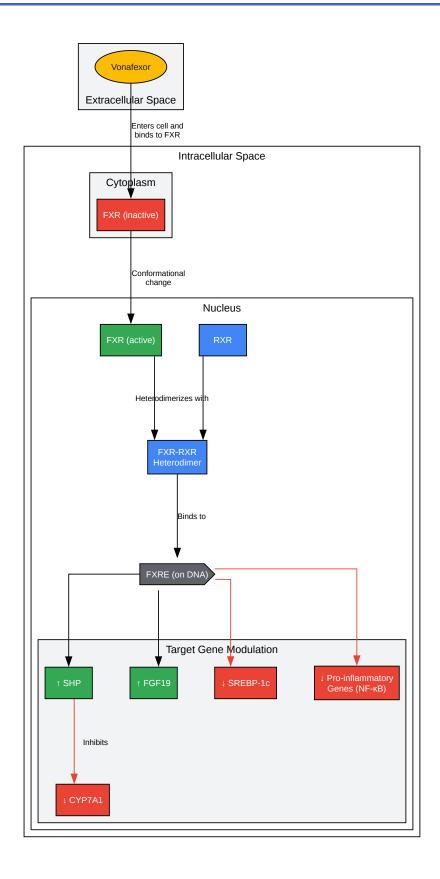
## **Core Mechanism of Action: Selective FXR Agonism**

**Vonafexor** functions as a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, and kidneys.[1][4] Unlike natural bile acids, **Vonafexor** is a non-steroidal agonist, which may offer a different safety and efficacy profile.[5] Upon binding to FXR, **Vonafexor** induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3] **Vonafexor** exhibits high selectivity for FXR over other nuclear receptors and does not show activity on the TGR5 bile acid receptor.[1]

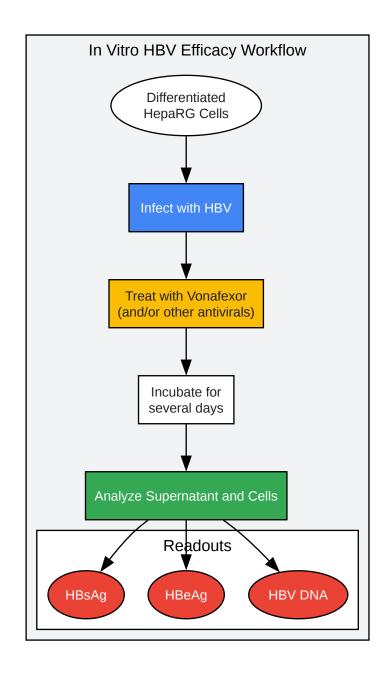


## **Signaling Pathway of Vonafexor-Mediated FXR Activation**









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## References



- 1. Vonafexor series ENYO Pharma [enyopharma.com]
- 2. Vonafexor by Enyo Pharma for Alport Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. enyopharma.com [enyopharma.com]
- 5. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study PMC [pmc.ncbi.nlm.nih.gov]
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